

5-fluoro-1H-benzo[d]imidazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-fluoro-1H-benzo[d]imidazole

Cat. No.: B157962

[Get Quote](#)

An In-depth Technical Guide to **5-fluoro-1H-benzo[d]imidazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-1H-benzo[d]imidazole is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its core structure, a benzimidazole scaffold, is a prevalent motif found in numerous FDA-approved drugs.[1] The strategic incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability and binding affinity, making it a valuable building block in drug discovery.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in the development of novel therapeutics.

Chemical Structure and Nomenclature

The fundamental structure of **5-fluoro-1H-benzo[d]imidazole** consists of a benzene ring fused to an imidazole ring, with a fluorine atom substituted at the 5-position of the benzimidazole core.[3]

- IUPAC Name: 5-fluoro-1H-benzimidazole

- Synonyms: **5-fluoro-1H-benzo[d]imidazole**, 5-fluorobenzimidazole, 6-fluoro-1H-benzimidazole[4]
- CAS Number: 1977-72-6[3][4][5]
- Molecular Formula: C₇H₅FN₂[4][5][6][7]
- SMILES: FC1=CC=C2NC=NC2=C1[7]

A simplified representation of the **5-fluoro-1H-benzo[d]imidazole** structure.

Physicochemical Properties

The physicochemical properties of **5-fluoro-1H-benzo[d]imidazole** are summarized in the table below. These characteristics are crucial for its application in synthesis and drug formulation.

Property	Value	Reference
Molecular Weight	136.13 g/mol	[4][5][6]
Appearance	White to off-white solid	[3]
Melting Point	132 °C	[4]
Boiling Point	363.8 ± 15.0 °C (Predicted)	[4]
Density	1.370 ± 0.06 g/cm ³	[4]
pKa	11.69 ± 0.30 (Predicted)	[4]

Synthesis and Experimental Protocols

The synthesis of benzimidazole derivatives, including **5-fluoro-1H-benzo[d]imidazole**, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8] The general approach is a well-established method in heterocyclic chemistry.

General Experimental Protocol: Condensation Method

A common and effective method for synthesizing the benzimidazole core is the reaction of a substituted o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent.

Materials:

- 4-Fluoro-1,2-phenylenediamine
- Formic acid or an appropriate aldehyde (e.g., benzaldehyde for 2-substituted derivatives)
- Oxidizing agent (e.g., sodium metabisulfite, $\text{Na}_2\text{S}_2\text{O}_5$)[8][9]
- Solvent (e.g., Ethanol, Water)[8][9]

Procedure:

- Reaction Setup: The substituted o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine) and the aldehyde (1.5 equivalents) are dissolved in a mixture of ethanol and water.[8][9]
- Addition of Oxidant: Sodium metabisulfite (0.5 equivalents) is added to the solution.[8][9]
- Reflux: The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours), during which the condensation and subsequent oxidative cyclization occur.[8][9]
- Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The product often precipitates out of the solution.
- Purification: The crude product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization or column chromatography to yield the pure **5-fluoro-1H-benzo[d]imidazole** derivative.



[Click to download full resolution via product page](#)

General workflow for the synthesis of **5-fluoro-1H-benzo[d]imidazole** derivatives.

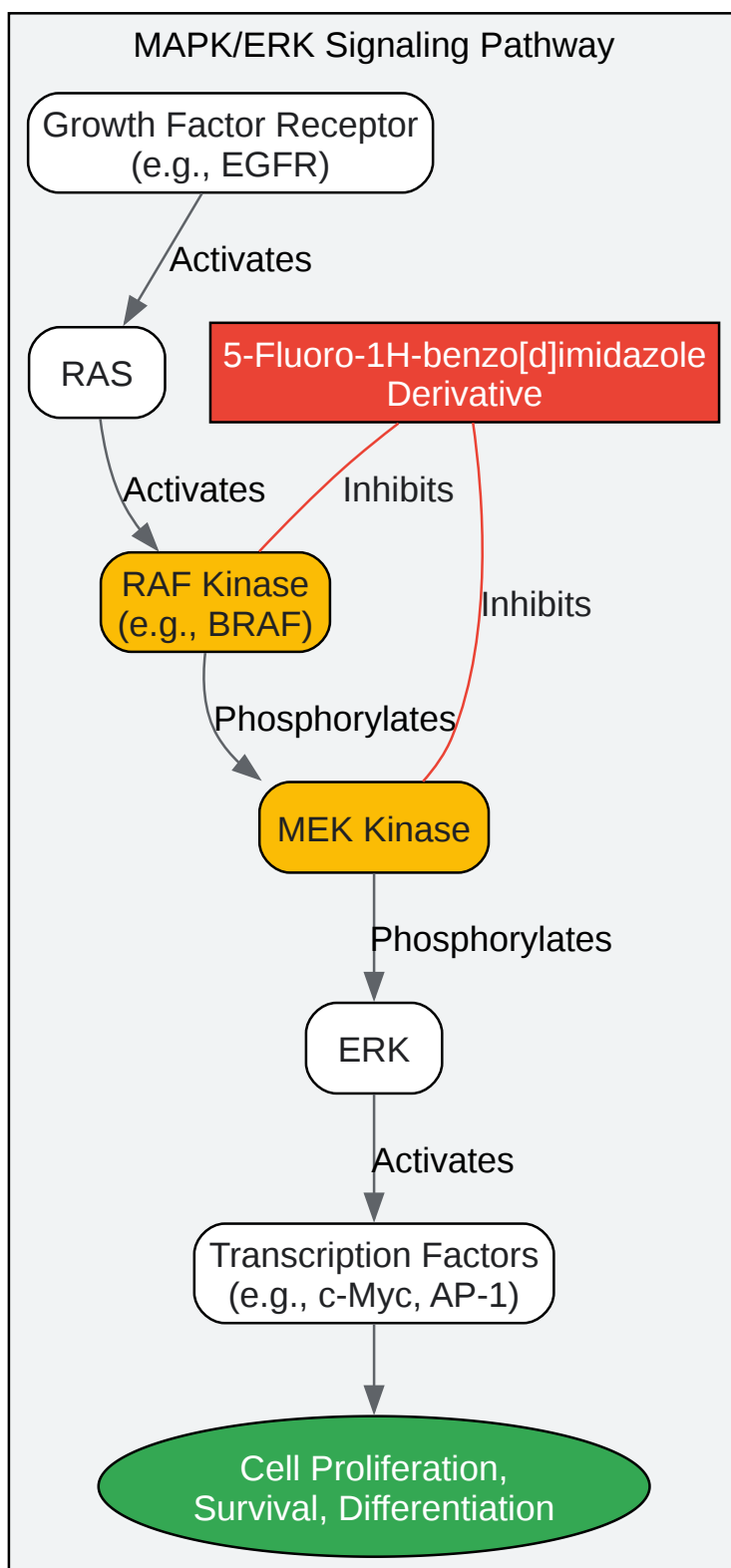
Applications in Drug Development

The **5-fluoro-1H-benzo[d]imidazole** scaffold is a key component in the design of various therapeutic agents due to its ability to form crucial hydrogen bonds and participate in other non-covalent interactions with biological targets.^[9] Derivatives have shown promise in several areas of drug discovery.

- **Oncology:** Derivatives have been designed as potent inhibitors of the MEK/RAF kinase complex, which is a critical component of the MAPK/ERK signaling pathway often dysregulated in cancer.^[2] Others have been synthesized as DNA minor groove-binding ligands that target human topoisomerase I, a key enzyme in DNA replication, making them potential anticancer agents.^[9]
- **Neuropharmacology:** The scaffold has been used to develop positive allosteric modulators (PAMs) of GABA-A receptors. The fluorination at specific positions can enhance metabolic stability without compromising molecular recognition at the receptor binding site.^[1]
- **Infectious Diseases:** The benzimidazole core is present in many compounds with antimicrobial properties.^[10] Furthermore, derivatives of 1H-benzo[d]imidazole-5-carboxamide have been investigated as potential inhibitors of viral replication for pathogens like Yellow Fever Virus (YFV) and Zika Virus (ZIKV).^[11]

Example Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Derivatives of **5-fluoro-1H-benzo[d]imidazole** have been specifically engineered to act as "molecular clamps," stabilizing the MEK/RAF kinase complex and thereby inhibiting downstream signaling. This pathway is fundamental for cell proliferation and survival, and its inhibition is a validated strategy in cancer therapy.



[Click to download full resolution via product page](#)

Role of **5-fluoro-1H-benzo[d]imidazole** derivatives as inhibitors of the RAF/MEK complex.

Conclusion

5-fluoro-1H-benzo[d]imidazole is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the beneficial properties imparted by the fluorine substituent, makes it an attractive starting point for designing inhibitors and modulators for a wide range of biological targets. The continued exploration of its derivatives holds significant promise for addressing unmet needs in oncology, neuropharmacology, and infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 1977-72-6|5-Fluoro-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-fluoro-1H-benzo[d]imidazole chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157962#5-fluoro-1h-benzo-d-imidazole-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com